

3-Ethyl-2-methylnonane CAS number 62184-73-0 properties

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Compound of Interest

Compound Name: 3-Ethyl-2-methylnonane

Cat. No.: B14554709

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An In-depth Technical Guide to **3-Ethyl-2-methylnonane** (CAS 62184-73-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2-methylnonane is a branched-chain alkane, a saturated hydrocarbon with the molecular formula $C_{12}H_{26}$.^[1] As a member of the alkane family, it is a non-polar compound characterized by single bonds between its carbon atoms. Its structure consists of a nonane main chain with a methyl group at the second carbon and an ethyl group at the third carbon.^[2] ^[3] This technical guide provides a summary of its computed physicochemical properties, extrapolated safety information, and standardized experimental protocols relevant to its analysis. Due to its specific isomeric structure, publicly available experimental data is limited; therefore, this guide leverages data from analogous compounds and established analytical methodologies for branched alkanes.

Physicochemical and Computed Properties

Quantitative data for **3-Ethyl-2-methylnonane** is primarily based on computational models.^[1] The following table summarizes these key properties.

Property	Value	Source
Identifiers		
IUPAC Name	3-ethyl-2-methylnonane	PubChem[1]
CAS Number	62184-73-0	PubChem[1]
Molecular Formula	C12H26	PubChem[1]
SMILES	CCCCCCC(CC)C(C)C	PubChem[1]
InChIKey	NVCDNLWOUSWNRQ-UHFFFAOYSA-N	PubChem[1]
Molecular Properties		
Molecular Weight	170.33 g/mol	Computed by PubChem[1]
Exact Mass	170.203450829 Da	Computed by PubChem[1]
Computed Properties		
XLogP3-AA (Lipophilicity)	6.1	Computed by XLogP3[1]
Hydrogen Bond Donor Count	0	Computed by Cactvs[1]
Hydrogen Bond Acceptor Count	0	Computed by Cactvs[1]
Rotatable Bond Count	7	Computed by Cactvs[1]
Topological Polar Surface Area	0 Å ²	Computed by Cactvs[1]

Safety and Handling

Experimental safety data for **3-Ethyl-2-methylnonane** is not readily available. The following information is extrapolated from Safety Data Sheets (SDS) for structurally similar branched alkanes such as 2-Methylnonane and 3-Methylnonane.[4][5]

- Physical Hazards: Assumed to be a flammable liquid and vapor.[5] Containers may explode when heated, and vapors can form explosive mixtures with air, potentially traveling to an ignition source and flashing back.[4]

- Health Hazards: May be fatal if swallowed and enters the airways (aspiration hazard).[5] Inhalation of high concentrations may cause symptoms of overexposure such as headache, dizziness, tiredness, nausea, and vomiting.[4] Direct contact may cause skin and eye irritation.
- Precautionary Measures:
 - Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[4][6] Use explosion-proof electrical and ventilating equipment and non-sparking tools.[6] Wear protective gloves, clothing, and eye protection.[4][6] Use only outdoors or in a well-ventilated area.[6]
 - Response: If swallowed, immediately call a poison center or doctor; do NOT induce vomiting.[5] If on skin or hair, rinse the skin with water after taking off all contaminated clothing.[5] In case of fire, use CO₂, dry chemical, or foam for extinction.[4]
 - Storage: Store in a well-ventilated, cool place and keep the container tightly closed.[5] Store locked up.[4]
 - Disposal: Dispose of contents and container to an approved waste disposal plant.[5]

Experimental Protocols

Specific experimental protocols for **3-Ethyl-2-methylnonane** are not published. However, standard analytical techniques for branched alkanes are well-established. The following are representative protocols for structural elucidation and purity assessment.

Protocol 1: Purity and Identity Confirmation by GC-MS

This method is suitable for determining the purity of **3-Ethyl-2-methylnonane** and confirming its identity by analyzing its fragmentation pattern.

- Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
- Column: HP-5 (or equivalent non-polar column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
- Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as hexane or dichloromethane.
- GC Conditions:
 - Injector Temperature: 250 °C.[7]
 - Injection Volume: 1 µL with a 50:1 split ratio.
 - Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 220 °C. Hold at 220 °C for 5 minutes.[7]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
 - Detector Temperature: 300 °C.[7]
- Data Analysis: Purity is determined by the area normalization method from the FID chromatogram.[7] The mass spectrum is compared with libraries or analyzed for characteristic alkane fragmentation patterns to confirm the structure.

Protocol 2: Structural Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. For a complex branched alkane, 2D NMR techniques are particularly useful.
[8]

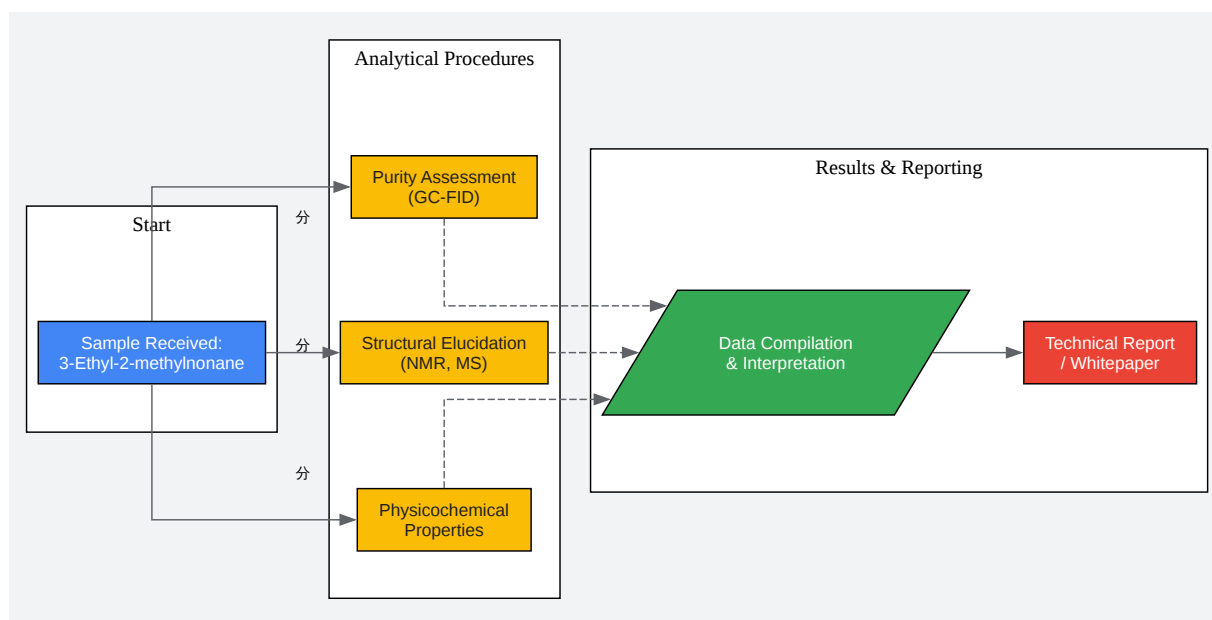
- Instrumentation: NMR Spectrometer (400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- ¹H NMR Acquisition:

- Pulse Program: Standard 90° pulse.
- Spectral Width: 0-12 ppm.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32 scans for good signal-to-noise.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled (e.g., zgpg30).
 - Spectral Width: 0-160 ppm.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as needed.
- 2D NMR (Optional but Recommended):
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.^[8]
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the full carbon skeleton.
- Data Analysis: Analyze chemical shifts, coupling constants, and correlation peaks in 2D spectra to assign all proton and carbon signals, confirming the 3-ethyl and 2-methyl branching on the nonane backbone.

Visualizations

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a chemical substance like **3-Ethyl-2-methylnonane**.

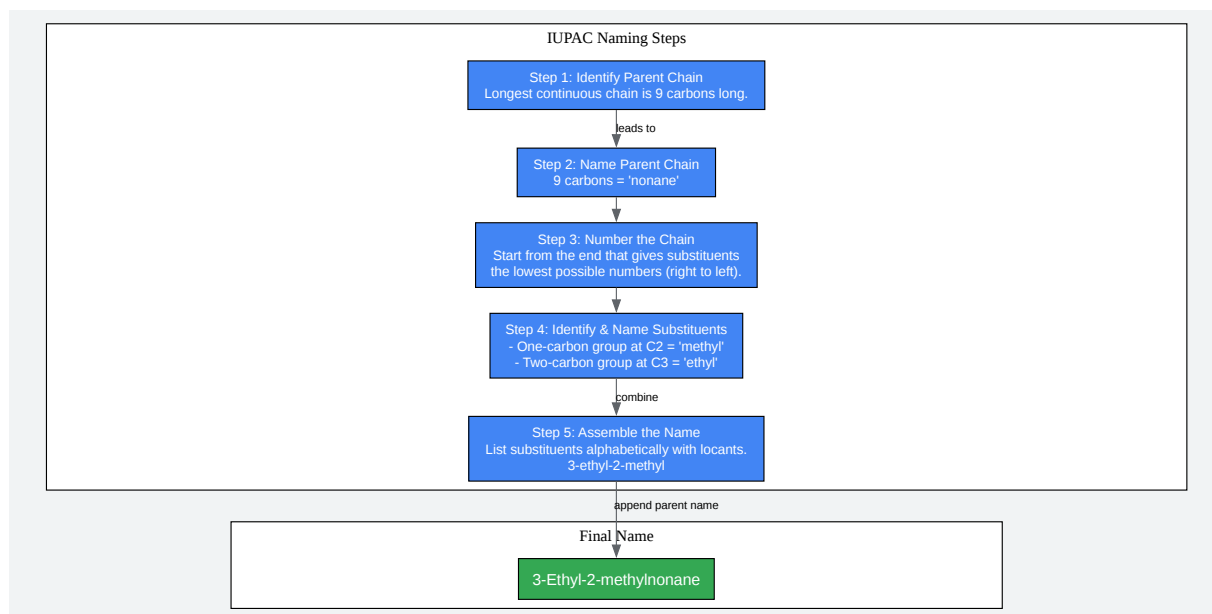


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Caption: Workflow for Identification and Purity Analysis.

IUPAC Naming Convention Logic

This diagram breaks down the logic used to derive the IUPAC name "**3-Ethyl-2-methylnonane**".



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Caption: Logical derivation of the IUPAC name for the compound.

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